1-{[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}pyrrolidine hydrochloride
Description
1-{[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}pyrrolidine hydrochloride is an organic compound that features a boronic ester group attached to a phenyl ring, which is further connected to a pyrrolidine moiety
Properties
IUPAC Name |
1-[[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]pyrrolidine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26BNO2.ClH/c1-16(2)17(3,4)21-18(20-16)15-9-7-8-14(12-15)13-19-10-5-6-11-19;/h7-9,12H,5-6,10-11,13H2,1-4H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQBRGTXOTVJFFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)CN3CCCC3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27BClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}pyrrolidine hydrochloride typically involves a multi-step process. One common method includes the following steps:
Formation of the Boronic Ester: The starting material, 3-bromobenzyl alcohol, is reacted with tetramethyl-1,3,2-dioxaborolane in the presence of a palladium catalyst to form the boronic ester.
Coupling Reaction: The boronic ester is then coupled with pyrrolidine using a palladium-catalyzed cross-coupling reaction to form the desired product.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-{[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}pyrrolidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form boronic acids or other boron-containing compounds.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield boronic acids, while substitution reactions can produce various functionalized derivatives.
Scientific Research Applications
1-{[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}pyrrolidine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: The compound is investigated for its potential as a biological probe or as a precursor for bioactive molecules.
Medicine: Research explores its use in drug development, especially in the design of boron-containing pharmaceuticals.
Industry: It finds applications in the production of advanced materials, including polymers and electronic components.
Mechanism of Action
The mechanism of action of 1-{[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}pyrrolidine hydrochloride involves its interaction with specific molecular targets. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition. The pyrrolidine moiety contributes to the compound’s overall stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
- 2-methyl-1-{[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}pyrrolidine
- Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
- N-(4-methoxybenzyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenamine
Uniqueness
1-{[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}pyrrolidine hydrochloride is unique due to its specific combination of a boronic ester and a pyrrolidine moiety. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable in various applications compared to its analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
